molecular formula C13H17N5 B11784457 N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine

N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine

Cat. No.: B11784457
M. Wt: 243.31 g/mol
InChI Key: OSUUSBQMUKBZPI-UHFFFAOYSA-N
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Description

N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes an aminophenyl group, an ethyl group, and a methylpyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-nitroaniline and the pyrimidine intermediate.

    Reduction of the Nitro Group: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

    Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Regeneration of the amino derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and bacterial infections.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-N’-ethyl-2-methylpyrimidine-4,6-diamine
  • N-(4-Aminophenyl)-N’-methyl-2-ethylpyrimidine-4,6-diamine
  • N-(4-Aminophenyl)-N’-ethyl-2-methylpyrimidine-4,6-diamine

Uniqueness

N4-(4-Aminophenyl)-N6-ethyl-2-methylpyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C13H17N5

Molecular Weight

243.31 g/mol

IUPAC Name

4-N-(4-aminophenyl)-6-N-ethyl-2-methylpyrimidine-4,6-diamine

InChI

InChI=1S/C13H17N5/c1-3-15-12-8-13(17-9(2)16-12)18-11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3,(H2,15,16,17,18)

InChI Key

OSUUSBQMUKBZPI-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)N

Origin of Product

United States

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